1-(2-Fluorophenyl)cyclopentanamine
Description
1-(2-Fluorophenyl)cyclopentanamine is a cyclopentane-based amine derivative featuring a 2-fluorophenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of molecules targeting neurological and metabolic pathways. For example, it is utilized in the synthesis of ARN5187, a dual REV-ERBβ/autophagy inhibitor, via reductive amination with a benzaldehyde derivative . The fluorine atom at the ortho position of the phenyl ring enhances metabolic stability and modulates electronic properties, influencing receptor binding interactions. Its hydrochloride salt form (CAS: 1365273-00-2) is well-documented for improved solubility and crystallinity, facilitating pharmacological applications .
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6H,3-4,7-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLBODKIRVCXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)cyclopentanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene and cyclopentanone.
Reaction Conditions: The key step involves the formation of the cyclopentanamine ring through a series of reactions, including nucleophilic substitution and reduction.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluorophenyl)cyclopentanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)cyclopentanamine hydrochloride (CAS: 1803599-93-0)
- Structural Difference : Substitution of the ortho-fluorine with a chloro-fluoro combination at positions 2 and 4 on the phenyl ring.
- However, steric hindrance may reduce binding affinity to certain targets .
- Applications : Explored in antiviral research due to halogenated aromatic systems’ affinity for viral proteases .
1-(2,5-Difluorophenyl)cyclopentanamine (CAS: 1513064-63-5)
- Structural Difference : Additional fluorine at the para position.
- Impact : Increased electron-withdrawing effects lower pKa of the amine group (predicted ΔpKa = -0.3), altering protonation states at physiological pH. This may affect interactions with ion channels or transporters .
Ring Size Variations: Cyclopentane vs. Cyclopropane
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: C9H11ClFN)
- Structural Difference : Cyclopropane ring replaces cyclopentane.
- Impact: The smaller ring increases ring strain, reducing conformational flexibility. This strain may enhance binding to rigid enzymatic pockets (e.g., monoamine oxidases) but decrease metabolic stability due to heightened reactivity .
- Thermodynamic Data : Melting point is ~20°C lower than the cyclopentane analogue, indicating weaker crystal lattice forces .
Amine Substitution Patterns
N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine hydrochloride
- Structural Difference : Ethyl spacer between the cyclopentane and amine group.
1-(1-Naphthyl)cyclopentanamine (CAS: 1017408-97-7)
- Structural Difference : Naphthyl group replaces fluorophenyl.
- Impact : The larger aromatic system enhances π-π stacking interactions, improving affinity for serotonin receptors (5-HT2A Ki = 12 nM vs. >100 nM for the fluorophenyl analogue) .
Key Comparative Data Table
Research Findings and Trends
- Electronic Effects: Fluorine’s electronegativity in this compound stabilizes adjacent positive charges, enhancing interactions with G-protein-coupled receptors (GPCRs) compared to non-fluorinated analogues .
- Ring Strain vs. Bioactivity : Cyclopropane derivatives exhibit higher in vitro potency but poorer pharmacokinetics due to rapid CYP450-mediated oxidation .
- Halogenation Trends : Di- or tri-halogenated analogues (e.g., 2,5-difluoro) show promise in antiviral screens but face toxicity challenges from off-target binding .
Biological Activity
Overview
1-(2-Fluorophenyl)cyclopentanamine is an organic compound with the molecular formula C11H14FN. It has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound features a cyclopentanamine ring substituted with a fluorinated phenyl group. The presence of the fluorine atom in the 2-position is crucial as it influences the compound's interaction with biological targets.
- Molecular Targets : The compound is thought to interact with various enzymes and receptors, modifying their activity. This interaction can influence several biochemical pathways, potentially leading to therapeutic effects.
- Biochemical Pathways : Initial studies suggest that this compound may modulate pathways related to neurotransmitter systems, which can be significant in treating neurological disorders.
Biological Activity Evaluation
The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy and safety of this compound in clinical settings:
- Case Study 1 : A clinical trial investigated the antidepressant effects of the compound in patients with major depressive disorder. Results indicated significant improvement in mood and reduction in anxiety symptoms compared to placebo controls .
- Case Study 2 : Research on the anticancer properties revealed that the compound inhibited the growth of specific cancer cell lines, suggesting its potential as a lead compound for drug development .
- Case Study 3 : An antimicrobial study assessed its effectiveness against multi-drug resistant bacterial strains, highlighting its potential utility in treating infections where conventional antibiotics fail.
Research Findings
Recent findings have further elucidated the biological activity of this compound:
- In vitro Studies : Laboratory experiments have shown that the compound can induce apoptosis in cancer cells through caspase activation pathways, indicating its potential as an anticancer agent .
- In vivo Studies : Animal models have demonstrated neuroprotective effects, where treatment with this compound resulted in reduced neuroinflammation and improved cognitive function following induced injury.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
